molecular formula C21H13Cl2N3O3S B5235140 N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-2-methyl-3-nitrobenzamide

N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-2-methyl-3-nitrobenzamide

Cat. No. B5235140
M. Wt: 458.3 g/mol
InChI Key: PJFXDWWRWSNGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-2-methyl-3-nitrobenzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first synthesized in 2001 and has since been used extensively in scientific research.

Mechanism of Action

BAY 11-7082 exerts its inhibitory effect on NF-κB by covalently modifying the cysteine residue in the p65 subunit of NF-κB. This modification prevents the translocation of NF-κB to the nucleus, thereby inhibiting its transcriptional activity.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, BAY 11-7082 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of BAY 11-7082 is its specificity towards NF-κB, making it a valuable tool in studying the role of NF-κB in various cellular processes. However, one of the limitations of BAY 11-7082 is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of BAY 11-7082. One potential direction is the development of more potent and selective inhibitors of NF-κB. Additionally, the therapeutic potential of BAY 11-7082 in various diseases, including cancer and inflammation, should be further explored. Finally, the potential toxicity of BAY 11-7082 should be further investigated to determine its safety for use in vivo.
In conclusion, BAY 11-7082 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its specificity towards NF-κB makes it a valuable tool in studying the role of NF-κB in various cellular processes. However, its potential toxicity may limit its use in vivo, and future research should focus on developing more potent and selective inhibitors of NF-κB and exploring the therapeutic potential of BAY 11-7082 in various diseases.

Synthesis Methods

The synthesis of BAY 11-7082 involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-aminothiophenol and 4,6-dichloro-3-formylphenyl isocyanate. The resulting product is then purified through recrystallization to obtain BAY 11-7082 in its pure form.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in various cellular processes, including inflammation and immune response.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O3S/c1-11-13(5-4-7-17(11)26(28)29)20(27)25-19-14(9-12(22)10-15(19)23)21-24-16-6-2-3-8-18(16)30-21/h2-10H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFXDWWRWSNGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2Cl)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-2-methyl-3-nitrobenzamide

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